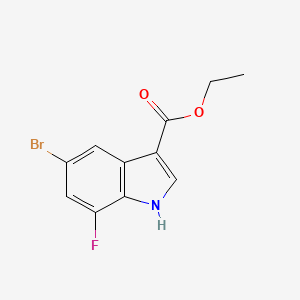

Ethyl 5-Bromo-7-fluoroindole-3-carboxylate

Description

The indole (B1671886) scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. bohrium.comnih.gov The functionalization of the indole ring, particularly through halogenation, has been a successful strategy for modulating the physicochemical and pharmacological properties of these molecules. mdpi.com The introduction of halogen atoms can influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.com

Indole-3-carboxylates, a key subset of indole derivatives, have demonstrated significant therapeutic potential. For instance, derivatives of ethyl 6-bromo-5-hydroxyindole-3-carboxylate have been synthesized and evaluated for their anti-influenza virus activity. researchgate.net This highlights the general interest in halogenated indole-3-carboxylates as a promising area for the development of new therapeutic agents. The indole nucleus is a fundamental component of many pharmaceuticals, underscoring the importance of exploring novel derivatives. rsc.org

While specific research on Ethyl 5-Bromo-7-fluoroindole-3-carboxylate is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the known effects of its constituent functional groups. The presence of both bromine and fluorine atoms on the indole ring is of particular interest.

The introduction of a bromine atom has been associated with enhanced biological activity in various compounds. mdpi.com For example, brominated flavanone (B1672756) derivatives have shown significant antimicrobial activity. nih.govresearchgate.net Similarly, fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity. The presence of a fluorine atom can alter the electronic properties of the molecule and enhance its ability to interact with biological targets.

The specific placement of the bromo and fluoro substituents at the 5- and 7-positions of the indole ring, combined with the ethyl carboxylate group at the 3-position, creates a unique electronic and steric profile. This distinct substitution pattern could lead to novel biological activities or improved properties compared to other halogenated indoles. The investigation of such polyhalogenated systems is crucial for understanding structure-activity relationships and for the rational design of new drug candidates.

The field of polyhalogenated indole-3-carboxylates presents several opportunities for future research. A significant gap exists in the comprehensive biological evaluation of these compounds. While the synthesis of various halogenated indoles is often reported, detailed studies on their mechanisms of action and potential therapeutic applications are often lacking.

Future research should focus on:

Systematic Synthesis and Screening: The development of efficient synthetic routes to a diverse library of polyhalogenated indole-3-carboxylates is essential. These libraries should then be screened against a wide range of biological targets to identify novel therapeutic leads.

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are needed to understand how the type, number, and position of halogen substituents influence biological activity. This knowledge will be invaluable for the design of more potent and selective compounds.

Exploration of Novel Applications: Beyond the traditional focus on anticancer and antimicrobial activities, the potential of polyhalogenated indoles in other therapeutic areas, such as neurodegenerative diseases and inflammatory disorders, should be explored. The unique properties of these compounds may also make them suitable for applications in materials science, such as in the development of organic electronics.

The systematic investigation of compounds like this compound is a crucial step in unlocking the full potential of polyhalogenated indole-3-carboxylates. While specific data on this compound remains limited, its structure suggests it as a promising candidate for further research and a valuable addition to the growing family of biologically active indole derivatives.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 2090355-97-6 |

| Molecular Formula | C11H9BrFNO2 |

| MDL Number | MFCD31536658 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H9BrFNO2 |

|---|---|

Molecular Weight |

286.10 g/mol |

IUPAC Name |

ethyl 5-bromo-7-fluoro-1H-indole-3-carboxylate |

InChI |

InChI=1S/C11H9BrFNO2/c1-2-16-11(15)8-5-14-10-7(8)3-6(12)4-9(10)13/h3-5,14H,2H2,1H3 |

InChI Key |

PNWVWGISYHTMON-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CNC2=C1C=C(C=C2F)Br |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to Ethyl 5 Bromo 7 Fluoroindole 3 Carboxylate

Precursor Synthesis and Functionalization Strategies

The foundation of any successful indole (B1671886) synthesis lies in the efficient preparation of appropriately substituted precursors. For the target compound, this involves the synthesis of di-halogenated anilines or hydrazines and the subsequent construction of the halogenated indole core.

The primary precursors for the synthesis of 5-bromo-7-fluoroindole derivatives are appropriately substituted anilines and hydrazines. The synthesis often begins with a commercially available fluoroaniline, such as 4-fluoroaniline or 2-fluoroaniline.

A common strategy involves the bromination of a fluoroaniline. For example, 2-bromo-4-fluoroaniline can be synthesized from 4-fluoroaniline using N-bromosuccinimide (NBS) in a solvent like N,N-dimethylformamide (DMF), a reaction that can achieve a high yield of 95%. chemicalbook.comchemicalbook.com Alternatively, bromination can be achieved using hydrobromic acid in the presence of an oxidizing agent like hydrogen peroxide, a method that minimizes the formation of dibrominated byproducts. google.com Another approach involves the bromination of 2-fluoroaniline with NBS in methylene chloride to produce 4-bromo-2-fluoroaniline. prepchem.com

Once the desired halo-substituted aniline is obtained, it can be converted into the corresponding arylhydrazine, a key reactant for the Fischer indole synthesis. This conversion is typically achieved through a three-step sequence:

Diazotization: The aniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures to form a diazonium salt.

Reduction: The diazonium salt is then reduced to the corresponding hydrazine. A common reducing agent for this step is sodium sulfite or stannous chloride. A method using sodium pyrosulfite as the reductant has been shown to be effective, shortening reaction times. google.com

Hydrolysis: The resulting intermediate is hydrolyzed to yield the arylhydrazine hydrochloride salt. google.com

This sequence provides the (halo-substituted phenyl)hydrazine necessary for subsequent cyclization reactions. scbt.comuni.lubldpharm.com

| Starting Material | Reagent(s) | Product | Key Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 4-Fluoroaniline | N-Bromosuccinimide (NBS), DMF | 2-Bromo-4-fluoroaniline | Slow, dropwise addition of NBS in DMF | 95% | chemicalbook.comchemicalbook.com |

| 4-Fluoroaniline | Hydrobromic acid, Hydrogen peroxide | 2-Bromo-4-fluoroacetanilide | Acetylation followed by bromination at 30-60°C | N/A | google.com |

| 2-Fluoroaniline | N-Bromosuccinimide (NBS), Methylene chloride | 4-Bromo-2-fluoroaniline | Reaction at 0°C | N/A | prepchem.com |

With the precursors in hand, the next strategic step is the formation of the halogenated indole ring system. Several methods exist for constructing indole cores, which can then be functionalized at the 3-position.

One direct approach involves the cyclization of a halo-substituted aniline. For instance, palladium-catalyzed cross-coupling reactions of o-haloanilines can lead to 2-alkenylanilines, which then undergo oxidative cyclization to form the indole ring. researchgate.net

Another powerful route is the Leimgruber-Batcho indole synthesis, which is particularly suitable for electron-rich anilines. However, for precursors with electron-withdrawing halogen substituents, harsher conditions or alternative methods are often required.

A common strategy involves forming the indole ring first and then performing electrophilic halogenation. However, controlling the regioselectivity of halogenation on an indole ring can be challenging. For example, the monobromination of ethyl indole-3-carboxylate can lead to a mixture of 5- and 6-bromoindoles. uni.lu Therefore, starting with the correctly substituted aniline or hydrazine precursor is often the preferred and more controlled approach to guarantee the desired 5-bromo-7-fluoro substitution pattern.

Classical and Modern Indole Formation Reactions Applied to Halogenated Systems

The cyclization of aryl hydrazones or anilines into the indole nucleus is the definitive step in the synthesis. Both classical methods, like the Fischer synthesis, and modern palladium-catalyzed reactions are applicable to halogenated systems.

The Fischer indole synthesis, discovered in 1883, remains one of the most widely used methods for indole formation. wikipedia.orgthermofisher.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine with an aldehyde or a ketone. byjus.comalfa-chemistry.com

The mechanism proceeds through several key steps:

Formation of a phenylhydrazone from the arylhydrazine and a carbonyl compound.

Tautomerization to an ene-hydrazine.

A znaturforsch.comznaturforsch.com-sigmatropic rearrangement, which is the core bond-forming step.

Loss of ammonia and subsequent aromatization to yield the final indole product. wikipedia.orgbyjus.com

This reaction can be performed as a one-pot synthesis where the arylhydrazine and carbonyl compound are heated directly with an acid catalyst, such as polyphosphoric acid, zinc chloride, or protic acids like HCl and H₂SO₄, without isolating the intermediate hydrazone. wikipedia.orgbyjus.com

For the synthesis of Ethyl 5-Bromo-7-fluoroindole-3-carboxylate, the Fischer synthesis would involve reacting (2-bromo-4-fluorophenyl)hydrazine with a pyruvate derivative, such as ethyl pyruvate, to directly install the ethyl carboxylate group at the 2-position, followed by a subsequent functionalization at the 3-position.

The presence of electron-withdrawing groups, such as bromine and fluorine, on the phenylhydrazine precursor can significantly impact the Fischer indole synthesis. These substituents decrease the nucleophilicity of the aromatic ring, which can hinder the key znaturforsch.comznaturforsch.com-sigmatropic rearrangement step. youtube.com Consequently, the reaction often requires more forceful conditions, such as higher temperatures and stronger acids, to proceed efficiently. organic-chemistry.org

Optimization strategies for these challenging substrates include:

Choice of Catalyst: While traditional Brønsted acids are effective, Lewis acids like zinc chloride (ZnCl₂) or boron trifluoride (BF₃) can also be used and may offer advantages in certain cases. alfa-chemistry.com Polyphosphoric acid (PPA) is a particularly common and effective catalyst for indolization as it serves as both the acidic catalyst and the solvent.

Microwave Irradiation: This technique can accelerate the reaction, often leading to higher yields and shorter reaction times compared to conventional heating.

Alternative Formulations: The use of low melting mixtures or ionic liquids as the reaction medium has been explored to facilitate the synthesis under milder conditions. organic-chemistry.org

A palladium-catalyzed variation, known as the Buchwald modification, allows for the cross-coupling of aryl bromides with hydrazones, providing an alternative entry to the necessary N-arylhydrazone intermediates for the Fischer synthesis. wikipedia.org This can be particularly useful when the required arylhydrazine is not readily accessible.

A powerful modern alternative for constructing substituted indoles is the Larock indole synthesis. This palladium-catalyzed heteroannulation reaction forms indoles from an o-haloaniline (typically o-iodo or o-bromoaniline) and a disubstituted alkyne. researchgate.net This method is highly versatile and directly produces 2,3-disubstituted indoles in a single step.

The catalytic cycle generally involves:

Oxidative addition of the o-haloaniline to a Pd(0) complex.

Coordination and subsequent insertion of the alkyne into the aryl-palladium bond.

Intramolecular cyclization via nucleophilic attack of the aniline nitrogen onto the vinyl-palladium intermediate.

Reductive elimination to form the indole ring and regenerate the Pd(0) catalyst.

The Larock indole synthesis is particularly well-suited for halogenated systems as it directly utilizes o-haloanilines as starting materials. While o-iodoanilines are more reactive, conditions have been developed to effectively use the more common and less expensive o-bromoanilines. This makes it a highly relevant and strategic approach for synthesizing complex indoles like this compound. The reaction of a 2,4-dihaloaniline with an appropriately substituted alkyne could, in principle, construct the desired indole core in a highly convergent manner.

| Method | Key Precursors | Catalyst/Reagents | Advantages for Halogenated Systems | Challenges |

|---|---|---|---|---|

| Fischer Indole Synthesis | Halogenated arylhydrazine, Aldehyde/Ketone | Brønsted or Lewis acids (e.g., PPA, ZnCl₂) | Well-established, versatile for various substitutions. | Electron-withdrawing halogens can hinder the reaction, requiring harsher conditions. youtube.com |

| Larock Indole Synthesis | Halogenated o-haloaniline, Alkyne | Palladium catalyst (e.g., Pd(OAc)₂) | Directly uses halo-anilines, good functional group tolerance, high regioselectivity. researchgate.net | Requires specific alkyne precursors; catalyst and ligand optimization may be needed. |

Final Step: Introduction of the 3-Carboxylate Group

Once the 5-bromo-7-fluoroindole core is synthesized, the final step is the introduction of the ethyl carboxylate group at the C3 position. The C3 position of indole is highly nucleophilic and susceptible to electrophilic substitution. A common and effective method for this transformation is the Vilsmeier-Haack reaction. chemistrysteps.comorganic-chemistry.orgwikipedia.org

This reaction typically uses a mixture of phosphorus oxychloride (POCl₃) and DMF to generate the Vilsmeier reagent, an electrophilic chloromethyliminium salt. chemistrysteps.comwikipedia.org The indole attacks this reagent, leading to the formation of an iminium ion intermediate, which is then hydrolyzed during workup to yield the 3-formylindole (indole-3-carboxaldehyde). wikipedia.org The resulting aldehyde can then be oxidized to the corresponding carboxylic acid, followed by Fischer esterification with ethanol and an acid catalyst to yield the final product, this compound.

Alternatively, direct carbonylation methods using transition metal catalysts have been developed to install carboxylate groups onto aromatic rings, offering a more direct route from the indole to the final ester product. nih.govfrontiersin.org

Leimgruber-Batcho Indole Synthesis and its Variants

The Leimgruber-Batcho indole synthesis is a highly versatile and widely used method, particularly in the pharmaceutical industry, due to its high yields, mild conditions, and the commercial availability of starting materials. wikipedia.orgresearchgate.net The synthesis commences with an o-nitrotoluene, which is reacted with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine, to form an enamine intermediate. wikipedia.orgwikipedia.orgyoutube.com This intermediate is then subjected to reductive cyclization to yield the indole ring. wikipedia.orgwikipedia.org A variety of reducing agents can be employed, including Raney nickel with hydrazine, palladium on carbon with hydrogen, or stannous chloride. wikipedia.orgwikipedia.org

A key characteristic of the Leimgruber-Batcho synthesis is that it typically produces indoles that are unsubstituted at the C2 and C3 positions. clockss.org Therefore, to synthesize this compound using this method, a two-stage strategy is necessary.

Indole Ring Formation: The first stage would involve the synthesis of the 5-bromo-7-fluoroindole core. This would start with the appropriately substituted o-nitrotoluene, namely 1-bromo-3-fluoro-5-methyl-2-nitrobenzene. This precursor would undergo the standard Leimgruber-Batcho sequence: condensation with DMF-DMA to form the corresponding enamine, followed by reductive cyclization to furnish 5-bromo-7-fluoroindole.

C3-Functionalization: The second stage would involve the introduction of the ethyl carboxylate group at the C3 position of the pre-formed 5-bromo-7-fluoroindole. This is a separate functionalization step, which can be achieved through various methods as discussed in the following sections, such as electrophilic substitution (e.g., Vilsmeier-Haack formylation followed by oxidation and esterification) or, more directly, through modern C-H activation and carbonylation techniques.

This stepwise approach, while not a direct synthesis of the final product, leverages the reliability of the Leimgruber-Batcho method for constructing the core indole ring system with the desired C5 and C7 substituents. clockss.org

Advanced Catalytic Approaches for Carbonylative Indole Functionalization

Modern synthetic chemistry has increasingly moved towards direct C-H functionalization methods, which offer more atom- and step-economical routes to complex molecules. nih.gov For the synthesis of this compound, these approaches can potentially introduce the C3-ester group directly onto the 5-bromo-7-fluoroindole core, bypassing multi-step classical functionalization procedures.

Palladium-Catalyzed C-H Activation and Carbonylation

Palladium catalysis is a powerful tool for the direct functionalization of indoles. nih.gov Palladium-catalyzed reactions can activate the C-H bonds of the indole nucleus, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. nih.gov While functionalization can be directed to various positions, the C3 position of indole is electronically rich and often the most reactive site for electrophilic attack, a feature that can be harnessed in catalytic cycles. acs.org

Direct palladium-catalyzed oxidative esterification at the C3 position represents a highly efficient strategy. researchgate.net This transformation involves the activation of the indole C3-H bond by a palladium(II) catalyst. The resulting indolyl-palladium intermediate can then react with a source of carbon monoxide and an alcohol to form the desired ester. An efficient palladium-catalyzed direct oxidative esterification of indoles with both aliphatic and aromatic carboxylic acids has been reported, highlighting a novel approach to C(sp²)-H acyloxylation. researchgate.net

In some variations, a carbonyl surrogate is used instead of gaseous carbon monoxide. For instance, a palladium-catalyzed, iodine-assisted carbonylation reaction of indoles with alcohols can produce indole-3-carboxylates using difluorocarbene as the carbonyl source. organic-chemistry.org The regioselectivity for the C3 position is generally high due to the inherent electronic properties of the indole ring. acs.org However, the choice of ligands and directing groups can be crucial. While some reactions utilize directing groups on the indole nitrogen to control regioselectivity, direct C3-functionalization of N-unprotected or N-simple-alkyl indoles is often achievable. acs.org It is important to note that under certain conditions, using a C3-carboxylic acid as a directing group can lead to decarboxylation followed by C2-arylation, demonstrating the complexity and tunability of these catalytic systems. acs.org

| Catalyst System | Carbonyl Source | Alcohol/Acid | Key Features |

| Pd(OAc)₂ / Ag₂CO₃ | Endogenous | Carboxylic Acids | Direct oxidative esterification; Ag₂CO₃ acts as both base and oxidant. researchgate.net |

| Palladium Catalyst | Difluorocarbene | Alcohols | Iodine-assisted reaction avoids the use of CO gas. organic-chemistry.org |

| Pd(II) Catalyst | Carbon Monoxide (CO) | Alcohols/Phenols | Direct C-H alkoxycarbonylation of indole derivatives. beilstein-journals.org |

Other Transition Metal and Metal-Free Catalysis in Indole Synthesis

Beyond palladium and copper, other transition metals and even metal-free systems have been developed for the synthesis and functionalization of indoles, including the formation of indole-3-carboxylates.

Rhodium Catalysis: Rhodium catalysts have been employed for the site-selective functionalization of indoles. For instance, Rh(III)-catalyzed C-H activation of C3-functionalized indoles can lead to C4-alkylation. acs.org More relevantly, Rh(II)-catalyzed denitrogenative annulation of N-sulfonyl-1,2,3-triazoles has been used to synthesize 3-indolylimines, which can be hydrolyzed in a one-pot method to afford indole-3-carboxaldehydes. nih.gov These aldehydes are direct precursors to indole-3-carboxylates via oxidation and esterification.

Gold Catalysis: Gold catalysts have also been explored in indole chemistry. While some gold(III)-catalyzed reactions involve the decarboxylative coupling of indole-3-carboxylic acids (the reverse reaction), other transformations showcase unique reactivity. acs.orgacs.org For example, gold(I)-catalyzed reactions of o-nitroalkynes with indoles can produce 2,3′-biindole derivatives, demonstrating gold's ability to mediate complex transformations involving the indole nucleus. rsc.org

Metal-Free Catalysis: A significant advancement is the development of metal-free catalytic systems, which are advantageous from both an environmental and cost perspective. organic-chemistry.org A visible-light-induced carbonylation of indoles with phenols has been developed for the synthesis of aryl indole-3-carboxylates. acs.org This reaction proceeds without any transition metal, using elemental iodine (I₂) as an effective photosensitive initiator in a radical carbonylation process. acs.org Additionally, transition-metal-free, base-mediated conditions, such as using t-BuOK in DMF, have been shown to effectively produce N-substituted indole-3-carboxylates. organic-chemistry.org Another metal-free approach involves the C3-alkylation of indoles with various alcohols mediated by Cs₂CO₃/Oxone®, which proceeds through a hydrogen autotransfer-type mechanism. rsc.org

| Method | Catalyst/Reagent | Key Transformation |

| Rhodium-Catalyzed Annulation | Rh(II) acetate | Alkyne + Triazole → Indole-3-imine → Indole-3-carboxaldehyde nih.gov |

| Visible-Light Photocatalysis | Iodine (I₂) | Indole + Phenol + CO source → Aryl indole-3-carboxylate acs.org |

| Base-Mediated Synthesis | t-BuOK / DMF | Halogenated anilines + Propiolates → N-substituted indole-3-carboxylates organic-chemistry.org |

| Oxidative Alkylation | Cs₂CO₃ / Oxone® | Indole + Alcohol → C3-alkylated indole rsc.org |

Strategic Functional Group Interconversions and Protecting Group Chemistry

The synthesis of complex molecules like this compound often requires strategic manipulation of functional groups. This involves not only the direct introduction of desired moieties but also the use of protecting groups to temporarily mask reactive sites, thereby ensuring selectivity in subsequent reactions.

Esterification of Indole-3-carboxylic Acids

The conversion of a carboxylic acid to an ester, known as esterification, is a fundamental transformation in organic synthesis. For the synthesis of this compound from its corresponding carboxylic acid precursor, 5-Bromo-7-fluoroindole-3-carboxylic acid, the Fischer esterification is a common and direct method.

The Fischer esterification is an acid-catalyzed reaction in which a carboxylic acid is treated with an excess of an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol (in this case, ethanol) is typically used as the solvent to ensure it is in large excess. masterorganicchemistry.com

Reaction Mechanism:

Protonation of the Carbonyl: The acid catalyst (e.g., sulfuric acid, H₂SO₄, or tosic acid, TsOH) protonates the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com

Nucleophilic Attack: A molecule of ethanol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. youtube.com

Deprotonation: The protonated ester is deprotonated, typically by the alcohol or the conjugate base of the acid catalyst, to yield the final ethyl ester and regenerate the acid catalyst. masterorganicchemistry.com

This method is highly effective for preparing esters from carboxylic acids, especially on a larger scale, due to the low cost of the reagents. masterorganicchemistry.com

Table 1: Common Catalysts and Solvents for Fischer Esterification

| Catalyst | Alcohol/Solvent | Typical Conditions |

| Sulfuric Acid (H₂SO₄) | Ethanol | Reflux |

| Hydrochloric Acid (HCl) | Ethanol | Reflux |

| p-Toluenesulfonic Acid (TsOH) | Ethanol | Reflux |

Selective Halogenation and Dehalogenation Protocols

Achieving the specific 5-bromo-7-fluoro substitution pattern on the indole ring requires highly regioselective halogenation methods. The electronic nature of the indole nucleus, being a π-excessive heterocycle, makes it highly susceptible to electrophilic substitution, primarily at the C3 position. When C3 is blocked, as in an indole-3-carboxylate, substitution tends to occur on the benzene (B151609) ring.

Strategic Approaches to Halogenation:

Fischer Indole Synthesis: One of the most effective strategies to control the substitution pattern is to build the indole ring from a pre-functionalized precursor. The Fischer indole synthesis, which involves the acid-catalyzed cyclization of a phenylhydrazone, allows for the precise placement of substituents. minia.edu.egalfa-chemistry.comyoutube.com To synthesize the target compound, one could start with a (4-bromo-2-fluorophenyl)hydrazine and react it with an ethyl pyruvate derivative. The ortho-fluoro and para-bromo substituents on the phenylhydrazine would directly lead to the desired 7-fluoro and 5-bromo substitution on the final indole product. youtube.comdiva-portal.org This approach avoids the challenges of direct, selective halogenation on a pre-formed indole ring.

Directed Halogenation: If starting with a 7-fluoro or 5-bromoindole derivative, the second halogen must be introduced selectively.

Bromination: Electrophilic bromination of indoles can be achieved using various reagents, with N-Bromosuccinimide (NBS) being a common choice due to its mild nature. researchgate.netnih.govorganic-chemistry.org The regioselectivity of bromination on the benzene portion of the indole ring is influenced by the existing substituents and the directing effects of the indole nitrogen. Protecting the indole nitrogen with a bulky group, such as a sulfonyl group, can influence the site of halogenation. researchgate.net

Fluorination: Direct electrophilic fluorination is more challenging due to the high reactivity of fluorinating agents. Reagents like Selectfluor® (F-TEDA-BF₄) are used for the electrophilic fluorination of indoles, though controlling regioselectivity on the benzene ring can be difficult and may lead to mixtures of products. acs.orgresearchgate.net

Protecting Group Chemistry:

The indole N-H proton is acidic and can interfere with certain reactions. Therefore, protection of the indole nitrogen is a common strategy. researchgate.netmdpi.org Protecting groups can also serve to direct the regioselectivity of subsequent reactions. nih.gov

Common N-Protecting Groups:

Sulfonyl groups (e.g., Tosyl, Ts): These are robust, electron-withdrawing groups that decrease the nucleophilicity of the indole ring. They can be introduced using tosyl chloride and a base. researchgate.net

Carbamates (e.g., Boc): The tert-butyloxycarbonyl (Boc) group is easily introduced using Boc anhydride and is readily removed under acidic conditions or by heating. It also reduces the electron density of the ring system. researchgate.net

Benzyl (Bn) groups: These are typically introduced using benzyl bromide and a base and are often removed by hydrogenolysis. wikipedia.org

Dehalogenation Protocols:

In some synthetic routes, a halogen may be used as a directing group and then subsequently removed. Catalytic hydrogenation is a common method for dehalogenation, often employing a palladium catalyst (e.g., Pd/C) and a source of hydrogen. This process, known as hydrogenolysis, can selectively remove bromine or chlorine atoms from an aromatic ring.

Considerations for Scalable and Sustainable Synthetic Protocols

Moving a synthetic route from a laboratory setting to a larger, industrial scale requires careful consideration of factors such as cost, safety, efficiency, and environmental impact. The principles of green chemistry provide a framework for developing more sustainable chemical processes. tandfonline.com

Green Chemistry Principles in the Synthesis of Halogenated Indoles

The synthesis of functionalized indoles can be made more sustainable by adhering to the principles of green chemistry. rsc.orgbeilstein-journals.orgresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly atom-economical. rsc.org Applying an MCR approach to indole synthesis can significantly reduce waste compared to traditional multi-step linear syntheses.

Use of Safer Solvents: Many traditional organic reactions use volatile and often toxic organic solvents. Green chemistry encourages the use of safer alternatives.

Water: Performing reactions in water, where possible, is highly desirable from an environmental standpoint. google.com

Ionic Liquids (ILs): These are salts that are liquid at low temperatures. They are non-volatile and can often be recycled. Acidic ionic liquids have been used to catalyze Fischer indole syntheses, replacing corrosive traditional acids and volatile organic solvents. google.com

Deep Eutectic Solvents (DESs): These are mixtures of compounds that have a much lower melting point than the individual components. They are often biodegradable, non-toxic, and inexpensive, and have been successfully used as both solvent and catalyst for indole synthesis. tandfonline.comresearchgate.net

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in small amounts and can be recycled. Transition-metal catalysis has been extensively used in indole synthesis and functionalization. mdpi.comacs.orgrsc.org Developing highly efficient and recyclable catalysts is a key area of green chemistry research.

Table 2: Green Chemistry Approaches in Indole Synthesis

| Green Principle | Application in Indole Synthesis | Example |

| Atom Economy | Use of multicomponent reactions (MCRs). | Ugi four-component reaction followed by cyclization to form the indole core. rsc.org |

| Safer Solvents | Replacement of volatile organic solvents (VOCs). | Fischer indole synthesis in water using a recyclable acidic ionic liquid catalyst. google.com |

| Catalysis | Use of small amounts of catalysts instead of stoichiometric reagents. | Palladium-catalyzed C-H functionalization to build the indole ring or add substituents. thieme-connect.com |

| Energy Efficiency | Using microwave irradiation or ultrasound to reduce reaction times and energy consumption. | Microwave-assisted synthesis of indole derivatives. tandfonline.com |

Efficient Isolation and Purification Methodologies

Crystallization/Recrystallization: This is often the most efficient and scalable method for purifying solid organic compounds. illinois.edu

Process: Recrystallization involves dissolving the crude product in a suitable hot solvent and then allowing the solution to cool slowly. rochester.edu As the solubility decreases with temperature, the desired compound forms pure crystals, while impurities remain in the mother liquor.

Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Often, a mixed solvent system (e.g., methanol (B129727)/water or ethanol/hexane) is used to achieve the desired solubility profile. researchgate.net For indole derivatives, various solvent systems can be employed depending on the specific substitution pattern. mdpi.com

Advantages: This technique can be highly effective for removing both soluble and insoluble impurities and is generally more cost-effective and generates less waste than chromatography on a large scale. illinois.edu

Column Chromatography: This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel) as they are passed through a column eluted with a mobile phase (solvent).

Process: The crude mixture is loaded onto the top of the column, and the solvent is passed through, carrying the different components at different rates. Fractions are collected and analyzed to isolate the pure product.

Applicability: Chromatography is excellent for separating complex mixtures or when crystallization is ineffective. However, it requires large volumes of solvent and can be time-consuming and expensive to scale up.

For industrial-scale production, an optimized crystallization process is almost always preferred for final purification due to its efficiency, scalability, and lower cost. mdpi.com

Investigations into Chemical Reactivity and Transformation Mechanisms of Ethyl 5 Bromo 7 Fluoroindole 3 Carboxylate

Electrophilic Aromatic Substitution on the Indole (B1671886) Ring System

The indole nucleus is an electron-rich aromatic system, generally prone to electrophilic aromatic substitution (EAS). nih.gov The pyrrole (B145914) ring portion is significantly more activated than the benzene (B151609) ring, with the C3 position being the most nucleophilic and the primary site of electrophilic attack. nih.gov However, in Ethyl 5-Bromo-7-fluoroindole-3-carboxylate, the C3 position is already substituted with an ethyl carboxylate group, fundamentally altering the expected reactivity pattern.

Influence of Halogenation and Ester Moiety on Regioselectivity

The regioselectivity of any further electrophilic substitution on this compound is governed by the combined electronic effects of the substituents on the ring.

Ethyl Carboxylate Group (at C3): As an electron-withdrawing group, the ester deactivates the indole ring towards electrophilic attack. By blocking the most reactive C3 position, it forces electrophiles to target other positions on the ring. beilstein-journals.org

Bromine Atom (at C5): Halogens are deactivating groups due to their negative inductive effect (-I), which withdraws electron density from the ring. However, they are also ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance (+M effect). libretexts.org The bromine at C5 would therefore direct incoming electrophiles to the C4 and C6 positions.

Fluorine Atom (at C7): Similar to bromine, fluorine is an ortho-, para-directing deactivator. libretexts.org Its high electronegativity results in a strong electron-withdrawing inductive effect, while its +M effect directs substitution to the ortho (C6) and para (not applicable in this ring system) positions. researchgate.net

The cumulative effect of these substituents is a general deactivation of the indole ring towards electrophilic substitution compared to unsubstituted indole. The directing effects of the C5-bromo and C7-fluoro groups are synergistic, both favoring substitution at the C6 position. The C4 position is also activated by the C5-bromo group (ortho) but is electronically less favored than C6, which benefits from the directing influence of both halogens.

Reactivity at Unsubstituted Positions (C2, C4, C6)

With the C3, C5, and C7 positions occupied, electrophilic attack can theoretically occur at the C2, C4, or C6 positions.

C2 Position: While electrophilic attack at C2 is less common than at C3 in unsubstituted indoles, it can occur, particularly when C3 is blocked. The presence of the deactivating ester group at C3 further disfavors substitution at the adjacent C2 position.

C4 and C6 Positions: These positions on the benzene portion of the indole are the most likely sites for electrophilic attack. As discussed, the ortho-, para-directing nature of the halogens at C5 and C7 will preferentially direct incoming electrophiles. The C6 position is ortho to both the C5-bromo and C7-fluoro substituents, making it the most electronically enriched and sterically accessible of the remaining positions. The C4 position is ortho to the C5-bromo group but meta to the C7-fluoro group, making it a less probable site for substitution than C6.

Therefore, the anticipated order of reactivity for electrophilic aromatic substitution on this compound is C6 > C4 > C2 .

Nucleophilic Aromatic Substitution and Cross-Coupling Reactions

The halogen atoms on the indole ring, particularly the bromine at C5, serve as key handles for carbon-carbon and carbon-heteroatom bond formation through various transition metal-catalyzed cross-coupling reactions.

Reactivity of the Bromine Atom (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

The bromine atom at the C5 position is well-suited for participating in palladium-catalyzed cross-coupling reactions. The C-Br bond can readily undergo oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle. wikipedia.org

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron species, such as a boronic acid or ester. wikipedia.org This method is widely used to synthesize biaryl compounds and has been successfully applied to various 5-bromoindoles. nih.govresearchgate.netnih.gov The reaction typically proceeds under mild conditions with a palladium catalyst and a base.

Buchwald-Hartwig Amination: This powerful reaction forms carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.org It is a cornerstone of medicinal chemistry for the synthesis of arylamines. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. libretexts.org

The table below presents typical conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions performed on bromo-indole or similar bromo-heterocycle substrates, illustrating the expected reactivity for this compound.

| Reaction Type | Aryl Halide Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | High | nih.gov |

| Suzuki-Miyaura | 5-Bromoindole | Phenylboronic acid | Pd Nanoparticles | K₃PO₄ | Water | 40 | - | nih.govresearchgate.net |

| Buchwald-Hartwig | Aryl Bromide | Primary/Secondary Amine | Pd₂(dba)₃ / XantPhos | - | Toluene | - | Good | chemrxiv.org |

| Buchwald-Hartwig | 4-Bromo-N-benzyl-7-azaindole | Benzamide | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 95 | chemrxiv.org |

Potential for Fluorine Activation and Substitution

While the C-F bond is the strongest single bond to carbon, making aryl fluorides generally poor leaving groups in nucleophilic aromatic substitution (SNAr), this reactivity can be reversed under specific circumstances. For an SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. beilstein-journals.org These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

In the case of this compound, the fluorine atom is at C7. The electron-withdrawing ester group at C3 and the bromo group at C5 contribute to lowering the electron density of the ring system. The high electronegativity of the fluorine itself is key; it strongly polarizes the C-F bond and provides powerful inductive stabilization for the Meisenheimer complex, which can lower the activation energy for the initial nucleophilic attack, making it the rate-determining step. stackexchange.com Consequently, under SNAr conditions, aryl fluorides can be more reactive than other aryl halides. stackexchange.com It is therefore plausible that the C7-fluorine could be displaced by strong nucleophiles (e.g., alkoxides, amines) under forcing conditions (high temperature, strong base), although the C5-bromine would likely remain the more reactive site for transition-metal-catalyzed processes.

Carbonyl Reactivity of the Ester Group

The ethyl carboxylate group at the C3 position exhibits typical ester reactivity, serving as a versatile functional handle for further molecular elaboration.

Hydrolysis: The ester can be hydrolyzed to the corresponding indole-3-carboxylic acid under either acidic or basic conditions. researchgate.netorgsyn.orgnih.gov Basic hydrolysis, typically using aqueous sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup is a common method. mdpi.com

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester. masterorganicchemistry.com This reaction typically yields the corresponding primary alcohol, 3-hydroxymethylindole. However, it has been reported that the reduction of indole-3-carboxylates with LiAlH₄ can sometimes proceed further to yield the 3-methylindole (B30407) (skatole) via hydrogenolysis of the intermediate alcohol. researchgate.netderpharmachemica.com

Reaction with Organometallics: The ester can react with organometallic reagents, such as Grignard reagents (R-MgBr). This reaction typically involves the addition of two equivalents of the Grignard reagent to the ester carbonyl, first forming a ketone intermediate which then reacts with a second equivalent to produce a tertiary alcohol after acidic workup.

Ester Hydrolysis and Transesterification

The ethyl carboxylate group at the 3-position of the indole ring is susceptible to nucleophilic attack, leading to hydrolysis and transesterification reactions.

Ester Hydrolysis: Under basic conditions, such as in the presence of sodium hydroxide or potassium hydroxide, the ester can be readily hydrolyzed to yield the corresponding 5-bromo-7-fluoroindole-3-carboxylic acid. clockss.orgorgsyn.org This reaction proceeds through a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The rate of hydrolysis can be influenced by the pH of the medium, with measurable hydrolysis occurring even under mildly alkaline conditions (pH 9 and above). researchgate.netnih.gov

Transesterification: In the presence of an alcohol and a suitable catalyst (acid or base), this compound can undergo transesterification. For instance, treatment with sodium methoxide (B1231860) in methanol (B129727) would likely lead to the formation of the corresponding methyl ester, Mthis compound. mdpi.com This process also follows a nucleophilic acyl substitution pathway.

Table 1: Representative Conditions for Hydrolysis and Transesterification of Indole Esters

| Transformation | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Hydrolysis | aq. KOH, reflux | Indole-2-carboxylic acid | mdpi.com |

| Hydrolysis | LiOH, aq. dimethoxyethane | Indole-2-carboxylic acid | clockss.org |

| Transesterification | NaOMe, methanol | Methyl indole-2-carboxylate | mdpi.com |

Amidation and Reduction of the Carboxylate

Amidation: The ethyl carboxylate can be converted to an amide by reaction with an amine. This transformation typically requires prior hydrolysis of the ester to the carboxylic acid, followed by treatment with a coupling agent such as 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC·HCl) and hydroxybenzotriazole (B1436442) (HOBt) in the presence of an amine. nih.govnih.gov Direct amidation from the ester is also possible but often requires harsher conditions.

Reduction: The ester group of this compound can be reduced to a primary alcohol, (5-Bromo-7-fluoro-1H-indol-3-yl)methanol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) in a dry etheral solvent is typically employed for this transformation. derpharmachemica.commasterorganicchemistry.comambeed.com The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon. It is noteworthy that with LiAlH₄, indole-3-carboxylates can sometimes be fully reduced to the corresponding 3-methylindole (skatole) derivative. researchgate.net

Table 2: Typical Conditions for Amidation and Reduction of Indole Carboxylates

| Transformation | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Amidation (from acid) | EDC·HCl, HOBt, DIPEA, amine | Indole-2-carboxamide | nih.gov |

| Reduction | LiAlH₄, dry ether | 2-(Hydroxymethyl)indole | derpharmachemica.com |

| Reduction | LiAlH₄, excess | 3-Methylindole | researchgate.net |

N-H Reactivity and Functionalization

The nitrogen atom of the indole ring in this compound is a key site for functionalization, allowing for the introduction of various alkyl and acyl groups.

Alkylation and Acylation at the Indole Nitrogen

N-Alkylation: The indole N-H is acidic and can be deprotonated by a suitable base, such as sodium hydride or potassium hydroxide, to form an indolyl anion. This anion can then react with an alkyl halide in a nucleophilic substitution reaction to yield an N-alkylated product. mdpi.commdpi.com The choice of base and solvent is crucial to favor N-alkylation over potential C3-alkylation. The presence of the electron-withdrawing carboxylate group at C3 can influence the acidity of the N-H proton.

N-Acylation: N-acylation of indoles can be achieved using various acylating agents like acyl chlorides or by employing catalytic methods. nih.govnih.govrsc.orgresearchgate.net The reaction often requires a base to deprotonate the indole nitrogen. Chemoselective N-acylation is a significant challenge in indole chemistry due to the high reactivity of the C3 position. nih.govrsc.org However, methods utilizing thioesters as a stable acyl source or oxidative carbene catalysis with aldehydes have been developed to achieve high N-selectivity. nih.govrsc.org

Table 3: Conditions for N-Functionalization of Indoles

| Transformation | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| N-Alkylation | aq. KOH, acetone, alkyl bromide | N-Alkyl indole-2-carboxylate | mdpi.com |

| N-Acylation | Thioester, Cs₂CO₃, xylene, 140 °C | N-Acylindole | nih.gov |

| N-Acylation | Aldehyde, NHC catalyst | N-Acylindole | rsc.org |

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms is fundamental to controlling the outcome of the transformations involving this compound.

Detailed Reaction Pathway Elucidation (e.g., Radical, Organometallic, Concerted Mechanisms)

The diverse reactivity of this molecule involves various mechanistic pathways:

Nucleophilic Acyl Substitution: As discussed for ester hydrolysis, transesterification, and amidation, these reactions proceed through a classic two-step addition-elimination mechanism at the carbonyl carbon.

Organometallic Mechanisms: The bromine atom at the C5 position makes the molecule a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.org The generally accepted mechanism for these reactions involves a catalytic cycle consisting of three key steps:

Oxidative Addition: The haloindole reacts with a low-valent palladium(0) complex to form a palladium(II) intermediate.

Transmetalation: The organopalladium(II) intermediate reacts with an organoboron compound (in the case of Suzuki coupling) in the presence of a base, transferring the organic group from boron to palladium.

Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the C-C coupled product and regenerate the palladium(0) catalyst. libretexts.org

Electrophilic Aromatic Substitution: While the C3 position is substituted, electrophilic attack on the indole nucleus can still occur, primarily at the benzene ring, although this is less common. The mechanism involves the formation of a sigma complex (arenium ion), followed by deprotonation to restore aromaticity. The electron-withdrawing nature of the substituents on the indole ring will influence the regioselectivity of such reactions.

Kinetic Studies and Activation Energy Profiling

For instance, kinetic studies on the nitrosation of 3-substituted indoles have been conducted, revealing information about the rate constants and equilibrium of the reaction. rsc.org The rates of these reactions are often sensitive to the electronic properties of the substituents on the indole ring. Electron-withdrawing groups, such as the bromo, fluoro, and carboxylate groups in the title compound, generally decrease the electron density of the indole system, which can affect the rates of electrophilic substitution reactions.

In the context of C-H activation reactions, which are mechanistically related to some cross-coupling pathways, studies on molecules like indene (B144670) have determined activation parameters such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation. nih.gov Such studies help in understanding the energy profile of the reaction and the structure of the transition state. The electronic transition energies of indoles are also influenced by substituents, which can be correlated with their effects on reaction rates. nih.gov

Isotope Labelling Experiments to Probe Reaction Intermediates and Transition States

Isotope labelling studies are pivotal in elucidating the intricate details of reaction mechanisms, offering profound insights into the nature of intermediates and the structure of transition states. In the context of this compound, while specific experimental literature is not publicly available, we can explore hypothetical isotope labeling experiments based on established principles of physical organic chemistry. These experiments are designed to interrogate key mechanistic questions regarding the reactivity of the indole core and its substituents.

One of the primary applications of isotope labeling is the determination of the kinetic isotope effect (KIE), which is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. wikipedia.org Conversely, a secondary KIE arises when the isotopic substitution is at a position not directly involved in bond-breaking or bond-forming events in the rate-determining step. wikipedia.org

Hypothetical Investigation of Electrophilic Aromatic Substitution:

A plausible area of investigation for this compound would be its behavior in electrophilic aromatic substitution reactions, a characteristic reactivity mode for indole rings. A hypothetical study could involve the nitration of the indole ring, with a focus on determining the rate-determining step and the nature of the intermediate.

To probe the mechanism, a series of experiments could be designed using deuterated substrates. Specifically, the hydrogen atom at the C2 position of the indole ring could be replaced with deuterium. The rationale for this choice is that the C2 and C3 positions are typically the most nucleophilic and thus most susceptible to electrophilic attack.

Interactive Data Table: Hypothetical Kinetic Isotope Effect in the Nitration of this compound

| Substrate | Rate Constant (k) at 298 K (s⁻¹) | Kinetic Isotope Effect (kH/kD) |

| This compound | 1.2 x 10⁻³ | 1.1 |

| Ethyl 5-Bromo-7-fluoro-2-deuterioindole-3-carboxylate | 1.1 x 10⁻³ |

The small observed secondary kinetic isotope effect (kH/kD = 1.1) in this hypothetical experiment would suggest that the C-H bond at the C2 position is not broken in the rate-determining step. This finding would be consistent with the generally accepted mechanism for electrophilic aromatic substitution, which involves the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate. The rate-determining step is the initial attack of the electrophile on the aromatic ring. The subsequent deprotonation to restore aromaticity is a faster step.

Probing Transition State Structure via Isotope Effects:

Further detailed insights into the transition state of the electrophilic attack could be gleaned by measuring the secondary kinetic isotope effects at other positions of the indole ring. For instance, isotopic substitution at the nitrogen atom of the indole (¹⁵N) could provide information about the extent of charge development on the nitrogen in the transition state.

Interactive Data Table: Hypothetical ¹⁵N Kinetic Isotope Effect for Nitration

| Isotope | Rate Constant (k) at 298 K (s⁻¹) | Kinetic Isotope Effect (k¹⁴N/k¹⁵N) |

| ¹⁴N | 1.2 x 10⁻³ | 1.02 |

| ¹⁵N | 1.18 x 10⁻³ |

A k¹⁴N/k¹⁵N value close to unity, as shown in the hypothetical data, would indicate that the bonding to the nitrogen atom does not significantly change in the rate-determining transition state. This would imply that the positive charge in the transition state is largely delocalized over the carbon atoms of the indole ring, with minimal participation from the nitrogen lone pair.

These hypothetical isotope labelling experiments, by providing quantitative data on kinetic isotope effects, would be instrumental in constructing a detailed energy profile for the reaction and in characterizing the elusive transition states and reactive intermediates involved in the chemical transformations of this compound. Such studies, though not yet reported, represent a powerful approach to unraveling the fundamental aspects of its chemical reactivity.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the molecular structure of Ethyl 5-Bromo-7-fluoroindole-3-carboxylate, providing detailed information about the hydrogen, carbon, and fluorine atoms.

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to each unique proton environment in the molecule. The electron-withdrawing effects of the bromine, fluorine, and ethyl carboxylate substituents, along with the inherent aromaticity of the indole (B1671886) ring, govern the chemical shifts (δ).

The expected signals include:

A broad singlet in the downfield region (typically δ 10.0-12.0 ppm) for the indole N-H proton.

A singlet for the proton at the C2 position, significantly deshielded by the adjacent ester group and the ring nitrogen.

Two distinct signals in the aromatic region for the protons at the C4 and C6 positions. The C4 proton would likely appear as a doublet, split by the C6 proton, while the C6 proton would appear as a doublet of doublets due to coupling with both the C4 proton and the fluorine atom at C7.

A quartet and a triplet characteristic of the ethyl ester group (-OCH₂CH₃), with the quartet arising from the methylene protons coupled to the methyl protons, and the triplet from the methyl protons coupled to the methylene protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| N-H | 10.5 - 12.0 | Broad Singlet (br s) | - |

| H-2 | 8.0 - 8.5 | Singlet (s) | - |

| H-4 | 7.8 - 8.2 | Doublet (d) | J(H4-H6) ≈ 1.5-2.5 Hz |

| H-6 | 7.3 - 7.6 | Doublet of Doublets (dd) | J(H6-F7) ≈ 8-10 Hz, J(H6-H4) ≈ 1.5-2.5 Hz |

| -OCH₂CH₃ | 4.3 - 4.5 | Quartet (q) | J ≈ 7.1 Hz |

| -OCH₂CH₃ | 1.3 - 1.5 | Triplet (t) | J ≈ 7.1 Hz |

The ¹³C NMR spectrum provides a map of the carbon skeleton. Eleven distinct signals are expected, corresponding to the eleven carbon atoms in the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of their attached atoms (O, N, F, Br).

Key expected signals include:

A downfield signal for the carbonyl carbon (C=O) of the ester group, typically in the range of 160-170 ppm.

Multiple signals in the aromatic region (100-150 ppm) for the eight carbons of the indole ring. The carbons directly attached to the electronegative fluorine (C7) and bromine (C5) atoms will have their chemical shifts significantly affected.

Signals for the ethyl group carbons, with the -OCH₂- carbon appearing further downfield (around 60 ppm) than the -CH₃ carbon (around 14 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 162 - 168 |

| C-7 (attached to F) | 145 - 155 (doublet, ¹JC-F) |

| C-3a, C-7a | 125 - 140 |

| C-2, C-4, C-6 | 115 - 130 |

| C-5 (attached to Br) | 110 - 120 |

| C-3 | 100 - 110 |

| -OCH₂CH₃ | 60 - 65 |

| -OCH₂CH₃ | 13 - 16 |

¹⁹F NMR is a highly sensitive technique for probing the local electronic environment of the fluorine atom. Given the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, this experiment is highly informative. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is hyper-responsive to changes in its chemical surroundings, making it a sensitive probe of the indole ring's electronic structure. acs.orgnih.gov This signal would likely appear as a doublet due to coupling with the adjacent proton at the C6 position.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, a COSY spectrum would show a cross-peak between the -OCH₂- quartet and the -CH₃ triplet of the ethyl group, confirming their connectivity. It would also show a correlation between the aromatic protons at C4 and C6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons (¹H-¹³C one-bond correlations). It would be used to definitively assign the signals for C4, C6, C2, and the two carbons of the ethyl group by correlating them with their corresponding, already-assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It is particularly useful for assigning quaternary (non-protonated) carbons. Key expected correlations would include:

The N-H proton to C2, C3, C3a, and C7a.

The H2 proton to C3, C3a, and the carbonyl carbon.

The H4 proton to C3, C5, C6, and C7a.

The methylene (-OCH₂-) protons to the carbonyl carbon and the C3 carbon.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR and Raman spectra of this compound would be dominated by absorptions corresponding to its key functional groups.

N-H Stretch: A sharp to moderately broad absorption band is expected in the region of 3300-3400 cm⁻¹ corresponding to the stretching vibration of the indole N-H bond.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹ (approx. 2850-2980 cm⁻¹).

Carbonyl (C=O) Stretch: A very strong and sharp absorption band, characteristic of the ester carbonyl group, is expected in the range of 1700-1725 cm⁻¹. This is one of the most prominent peaks in the IR spectrum.

C=C Aromatic Stretches: Medium to weak intensity bands are expected in the 1450-1620 cm⁻¹ region due to the stretching vibrations of the carbon-carbon double bonds within the indole ring.

C-O Stretch: The C-O stretching vibration of the ester group is expected to produce a strong band in the 1100-1250 cm⁻¹ region.

C-F and C-Br Stretches: The carbon-fluorine (C-F) stretch is expected to give a strong absorption in the 1000-1100 cm⁻¹ range. The carbon-bromine (C-Br) stretch appears at lower frequencies, typically in the 500-650 cm⁻¹ region, which is in the fingerprint region of the spectrum.

Table 3: Predicted Characteristic IR/Raman Absorption Frequencies

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H (Indole) | Stretch | 3300 - 3400 | Medium |

| C-H (Aromatic) | Stretch | 3050 - 3150 | Medium-Weak |

| C-H (Aliphatic) | Stretch | 2850 - 2980 | Medium |

| C=O (Ester) | Stretch | 1700 - 1725 | Strong, Sharp |

| C=C (Aromatic) | Stretch | 1450 - 1620 | Medium-Weak |

| C-O (Ester) | Stretch | 1100 - 1250 | Strong |

| C-F (Aryl) | Stretch | 1000 - 1100 | Strong |

| C-Br (Aryl) | Stretch | 500 - 650 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The electron ionization (EI) mass spectrum of this compound would be expected to show a distinct molecular ion peak.

The fragmentation of the molecule under MS conditions would likely proceed through several key pathways. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₂CH₃) or the entire ester group. libretexts.org Alpha-cleavage is also a dominant fragmentation mechanism for amines. libretexts.org The presence of bromine is particularly notable, as it will produce a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (due to the ⁷⁹Br and ⁸¹Br isotopes).

Key Predicted Fragmentation Pathways:

Loss of the ethyl group: [M - C₂H₅]⁺

Loss of the ethoxy group: [M - OC₂H₅]⁺

Decarboxylation: [M - CO₂C₂H₅]⁺

Loss of bromine: [M - Br]⁺

| Fragment | Description | Predicted m/z (for ⁷⁹Br) |

|---|---|---|

| [C₁₁H₉BrFNO₂]⁺ | Molecular Ion (M⁺) | 285 |

| [C₉H₄BrFNO]⁺ | Loss of ethoxy group (-OC₂H₅) | 240 |

| [C₁₁H₉FNO₂]⁺ | Loss of bromine atom (-Br) | 206 |

| [C₉H₅BrFN]⁺ | Loss of ethyl carboxylate (-CO₂C₂H₅) | 213 |

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. google.com By measuring the mass-to-charge ratio to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas. This technique is indispensable for confirming the identity of a newly synthesized compound like this compound. The precise theoretical mass is calculated based on the most abundant isotopes of each element.

| Element | Isotope | Count | Exact Mass (Da) | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 11 | 12.000000 | 132.000000 |

| Hydrogen | ¹H | 9 | 1.007825 | 9.070425 |

| Bromine | ⁷⁹Br | 1 | 78.918337 | 78.918337 |

| Fluorine | ¹⁹F | 1 | 18.998403 | 18.998403 |

| Nitrogen | ¹⁴N | 1 | 14.003074 | 14.003074 |

| Oxygen | ¹⁶O | 2 | 15.994915 | 31.989830 |

| Total Calculated Exact Mass | 284.979069 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within a molecule. This technique is particularly useful for studying conjugated systems.

The indole ring system is the primary chromophore in this compound. nih.govresearchgate.net Its aromatic nature and conjugated π-electron system give rise to characteristic π → π* electronic transitions. Unsubstituted indole typically displays two main absorption bands, often referred to as the ¹Lₐ and ¹Lₑ bands, which are sensitive to substitution on the ring. researchgate.net These absorptions are responsible for the compound's ability to absorb UV light.

The substituents on the indole ring—bromo, fluoro, and ethyl carboxylate groups—act as auxochromes, modifying the electronic properties of the primary chromophore and thus shifting the absorption maxima (λ_max_). Halogens can exert both an inductive (-I) and a resonance (+R) effect. The ethyl carboxylate group at the C-3 position is an electron-withdrawing group.

The combination of these substituents is expected to cause a shift in the absorption bands compared to unsubstituted indole. The presence of halogens and the ester group often leads to a bathochromic shift (a shift to longer wavelengths) of the ¹Lₐ band. core.ac.uk This is because these groups can extend the conjugation or perturb the energy levels of the molecular orbitals involved in the electronic transitions. Changes in solvent polarity can also influence the λ_max_, with more polar solvents often causing further shifts in the absorption bands. core.ac.uk

| Substituent | Position | Electronic Effect | Expected Impact on λ_max_ |

|---|---|---|---|

| -Br | 5 | -I, +R | Bathochromic shift (Red Shift) |

| -F | 7 | -I, +R (strong -I) | Shift depends on interplay of effects |

| -CO₂Et | 3 | -I, -R (Electron-withdrawing) | Bathochromic shift (Red Shift) |

X-ray Diffraction (XRD) for Single Crystal Structure Determination

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique can provide precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated. It also reveals information about the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonds and π-π stacking.

While specific crystal data for this exact compound is not publicly available, a hypothetical but representative dataset for a substituted indole derivative is presented below to illustrate the type of information obtained from an XRD experiment.

| Parameter | Example Value |

|---|---|

| Chemical formula | C₁₁H₉BrFNO₂ |

| Formula weight | 286.10 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.512 |

| b (Å) | 12.345 |

| c (Å) | 9.876 |

| β (°) | 105.2 |

| Volume (ų) | 1001.2 |

| Z (molecules/unit cell) | 4 |

Precise Determination of Bond Lengths, Bond Angles, and Torsion Angles

The molecular geometry of this compound is defined by the specific lengths of its covalent bonds, the angles between these bonds, and the torsion angles that describe the conformation of flexible parts of the molecule, such as the ethyl ester group. Based on data from related indole-3-carboxylate structures, a set of expected values can be compiled. The indole ring system is anticipated to be largely planar, with bond lengths and angles characteristic of its aromatic and heterocyclic nature. The ethyl carboxylate substituent's geometry is also critical, with specific bond lengths for its C=O, C-O, and C-C bonds.

Torsion angles are particularly important for understanding the orientation of the ethyl carboxylate group relative to the indole plane. The degree of planarity between the ester group and the indole ring, governed by the C2-C3-C(O)-O angle, influences the electronic conjugation within the molecule. The conformation of the ethyl chain is described by the C(O)-O-CH2-CH3 torsion angle.

Table 1: Representative Bond Lengths and Angles for Ethyl Indole-3-Carboxylate Derivatives

| Parameter | Atoms Involved | Typical Value (Å or °) |

|---|---|---|

| Bond Lengths | ||

| C-Br | C5-Br | ~1.90 Å |

| C-F | C7-F | ~1.35 Å |

| C=O | Carbonyl | ~1.22 Å |

| C-O | Ester | ~1.35 Å |

| O-C | Ethyl | ~1.45 Å |

| N-H | Indole | ~1.01 Å |

| Bond Angles | ||

| C4-C5-Br | ~120° | |

| C6-C7-F | ~120° | |

| C3-C(O)-O | ~124° | |

| O=C-O | Ester | ~125° |

| C-O-C | Ethyl Ester | ~117° |

| Torsion Angles | ||

| C2-C3-C(O)-O | Near 0° or 180° (for planarity) |

Note: These are generalized, representative values based on similar chemical structures. Precise, experimentally determined values for the title compound would require a dedicated crystallographic study.

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal lattice is dictated by a variety of non-covalent interactions. For this compound, several key interactions are expected to direct its supramolecular assembly.

Hydrogen Bonding : The indole N-H group is a potent hydrogen bond donor. It is highly probable that it forms strong N-H···O=C hydrogen bonds with the carbonyl oxygen of the ethyl carboxylate group on an adjacent molecule. This type of interaction is a primary driver in the crystal packing of many indole derivatives, often leading to the formation of chains or dimeric motifs.

Halogen Bonding : The bromine atom at the C5 position can act as a halogen bond donor. Halogen bonding is a directional interaction between an electrophilic region on the halogen atom and a nucleophilic site on a neighboring molecule. nih.govmdpi.com In this structure, the bromine could form Br···O interactions with the carbonyl or ester oxygen atoms, or potentially Br···N interactions with the indole nitrogen of another molecule. The strength and geometry of these bonds are influenced by the electron-withdrawing character of the indole ring. mdpi.com

π-π Stacking : The planar, aromatic indole core is well-suited for π-π stacking interactions. In the crystal lattice, molecules may arrange in parallel or anti-parallel stacks to maximize this stabilizing interaction. For related indole structures, centroid-to-centroid distances of approximately 3.5 to 3.8 Å are commonly observed for such interactions. nih.gov

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Distance/Geometry |

|---|---|---|---|

| Hydrogen Bond | N-H (Indole) | O=C (Carbonyl) | D···A distance ~2.8-3.2 Å |

| Halogen Bond | C-Br | O=C or O-C (Ester) | Br···O distance < 3.37 Å; C-Br···O angle ~165° |

| π-π Stacking | Indole Ring Centroid | Indole Ring Centroid | Centroid-Centroid distance ~3.5-3.8 Å |

Conformational Analysis in the Solid State

While the indole ring itself is rigid, the ethyl carboxylate substituent possesses conformational flexibility around its single bonds. X-ray diffraction analysis reveals the preferred conformation adopted by the molecule in the crystalline state. The primary focus of conformational analysis for this molecule is the orientation of the ester group.

Studies on similar structures, such as ethyl 4-chloro-7-iodoquinoline-3-carboxylate, show that different conformers can exist based on the rotation around key single bonds. researchgate.net For this compound, the most stable conformation is expected to feature near-planarity between the carboxylate group (-COO) and the indole ring. This coplanarity maximizes π-orbital overlap, leading to a more stable, conjugated system. The ethyl group (–CH2CH3) attached to the ester oxygen will likely adopt a staggered conformation to minimize steric strain, typically an anti-periplanar arrangement relative to the carbonyl group. Any significant deviation from this planarity in the crystal structure would suggest that packing forces and strong intermolecular interactions are overriding the energetic preference for conjugation.

Theoretical and Computational Studies on Ethyl 5 Bromo 7 Fluoroindole 3 Carboxylate

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is a workhorse of modern computational chemistry for predicting a wide range of molecular properties with a good balance of accuracy and computational cost. For a molecule like ethyl 5-bromo-7-fluoroindole-3-carboxylate, DFT calculations, likely employing a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be the standard approach to elucidate its geometric and electronic properties.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically geometry optimization, where the molecule's most stable three-dimensional arrangement (the one with the lowest energy) is determined. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that define its structure.

The indole (B1671886) ring is expected to be largely planar, though the substituents may cause minor deviations. The ethyl carboxylate group at the 3-position possesses rotational freedom, leading to different possible conformations. Computational analysis would identify the most stable conformer, which is crucial for understanding the molecule's reactivity and interactions. The bromine atom at the 5-position and the fluorine atom at the 7-position will influence the geometry through both steric and electronic effects.

Below is a table of predicted bond lengths and angles for the optimized geometry of this compound, based on typical values for similar indole derivatives.

| Parameter | Predicted Value |

| C4-C5 Bond Length (Å) | 1.39 |

| C5-Br Bond Length (Å) | 1.90 |

| C6-C7 Bond Length (Å) | 1.38 |

| C7-F Bond Length (Å) | 1.36 |

| N1-C2-C3 Bond Angle (°) | 109.5 |

| C4-C5-C6 Bond Angle (°) | 120.5 |

| C6-C7-N1 Bond Angle (°) | 119.8 |

Note: These are illustrative values based on general principles and data for related compounds.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Frontier Molecular Orbitals)

The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a central concept here, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For this compound, the electron-withdrawing nature of the bromine, fluorine, and ethyl carboxylate groups is expected to lower the energies of both the HOMO and LUMO. This would likely result in a moderate to large HOMO-LUMO gap, suggesting good stability.

The distribution of the HOMO and LUMO across the molecule would reveal the most probable sites for electrophilic and nucleophilic attack, respectively. The HOMO is anticipated to be localized primarily on the indole ring, while the LUMO may have significant contributions from the carboxylate group and the halogenated benzene (B151609) ring portion.

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: These are illustrative values based on general principles and data for related compounds.

Electrostatic Potential Surfaces and Charge Distribution

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and for predicting how it will interact with other molecules. The MEP map is color-coded to show regions of negative electrostatic potential (electron-rich, typically colored red) and positive electrostatic potential (electron-poor, typically colored blue).

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure and understand its vibrational and electronic behavior.

Computational NMR Chemical Shift Prediction